molecular formula C11H11N3O B13967861 6-(Benzyloxy)pyridazin-3-amine

6-(Benzyloxy)pyridazin-3-amine

Cat. No.: B13967861
M. Wt: 201.22 g/mol
InChI Key: LAMSGBRYKOPMFA-UHFFFAOYSA-N
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Description

6-(Benzyloxy)pyridazin-3-amine is a heterocyclic compound that features a pyridazine ring substituted with a benzyloxy group at the 6-position and an amino group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)pyridazin-3-amine typically involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and can be carried out under neutral conditions, offering good functional group compatibility and broad substrate scope . The reaction conditions are simple, metal-free, and neutral, making it an efficient method for synthesizing this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions: 6-(Benzyloxy)pyridazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions include N-oxides, dihydropyridazine derivatives, and various substituted pyridazines, depending on the specific reagents and conditions used .

Scientific Research Applications

6-(Benzyloxy)pyridazin-3-amine has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Pyridazine derivatives, including this compound, are explored for their potential therapeutic effects, such as anti-inflammatory and antihypertensive activities.

    Industry: The compound is investigated for its use in agrochemicals, particularly as herbicides

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique physicochemical properties, such as weak basicity and high dipole moment, contribute to its ability to engage in hydrogen-bonding interactions with biological targets. These interactions can modulate various biological pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

    Pyridazine: A basic structure with two adjacent nitrogen atoms in a six-membered ring.

    Pyridazinone: A derivative with a keto group at the 3-position.

    6-Aryl-pyridazin-3-amines: Compounds with aryl groups at the 6-position instead of a benzyloxy group.

Uniqueness: 6-(Benzyloxy)pyridazin-3-amine is unique due to the presence of the benzyloxy group, which imparts distinct physicochemical properties and biological activities. This substitution can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in biological targets, potentially leading to improved pharmacological profiles .

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

6-phenylmethoxypyridazin-3-amine

InChI

InChI=1S/C11H11N3O/c12-10-6-7-11(14-13-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13)

InChI Key

LAMSGBRYKOPMFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NN=C(C=C2)N

Origin of Product

United States

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